N-phenyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-phenyl-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-15(18-13-7-3-1-4-8-13)11-22-16-19-17-12-20(16)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSANKFXSCSQHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330063 | |
| Record name | N-phenyl-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199022 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
804485-57-2 | |
| Record name | N-phenyl-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Substitution reactions: The phenyl group is introduced through substitution reactions, often using phenylhydrazine or similar compounds.
Acylation: The final step involves the acylation of the triazole ring with phenylacetic acid derivatives under suitable conditions, such as the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group (-S-) undergoes oxidation to form sulfoxides and sulfones, depending on reaction conditions:
Mechanistic Insight :
The sulfur atom’s nucleophilicity drives oxidation. Steric hindrance from the phenyl and triazole groups moderates reaction rates, favoring stepwise oxidation (sulfoxide → sulfone) under controlled conditions .
Reduction Reactions
The triazole ring and acetamide moiety participate in reduction:
Structural Impact :
Reduction of the triazole ring alters conjugation, affecting electronic properties and biological activity. For example, dihydrotriazole derivatives exhibit enhanced solubility.
Substitution Reactions
The sulfanyl group and aryl rings undergo nucleophilic/electrophilic substitutions:
Nucleophilic Substitution at Sulfur
Electrophilic Aromatic Substitution
Steric Effects :
The 1,2,4-triazole ring’s dihedral angle (62.57° with phenyl) influences regioselectivity, directing substitutions to less hindered positions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Yield Optimization :
Microwave-assisted synthesis reduces reaction times (≤1 hr) while maintaining yields >75% .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C17H16N4O2S
Molecular Weight: 340.4 g/mol
IUPAC Name: N-phenyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Canonical SMILES: Cc1ccccc1NC(=O)CSc2nncn2c1ccccc1
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the sulfanyl group enhances its potential interactions with biological targets.
Medicinal Chemistry
This compound has been investigated for its antimicrobial , antifungal , and anticancer properties:
Antimicrobial Activity:
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound is effective against various fungal strains by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.
Anticancer Activity:
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies: Evaluated against different cancer cell lines (e.g., MCF-7 for breast cancer), showing promising results.
- IC50 Values: Research indicates IC50 values around 19.6 µM for MCF-7 cells, suggesting significant cytotoxicity.
The mechanism of action involves the induction of apoptosis through the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to cell cycle arrest at the S phase.
Agricultural Applications
Triazole compounds are widely recognized for their fungicidal properties in agriculture. This compound may be utilized as an effective fungicide against various plant pathogens, enhancing crop yield and health.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated:
| Parameter | Value |
|---|---|
| IC50 | 19.6 µM |
| Mechanism | Induction of apoptosis |
The study concluded that this compound could be a lead candidate for developing new anticancer therapies.
Case Study 2: Antifungal Efficacy
Another research project assessed the antifungal activity of this compound against Candida species. The findings indicated:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 15 |
| Candida glabrata | 12 |
These results support the use of N-pheny-l2-[ (4-pheny-l4H -1 ,2 ,4 -triazol -3 -yl )sulfany-l] acetamide as a potential agricultural fungicide.
Structure Activity Relationship (SAR)
The biological activity of N-pheny-l2-[ (4-pheny-l4H -1 ,2 ,4 -triazol -3 -yl )sulfany-l] acetamide can be influenced by structural modifications:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of Acetate Group | Enhances binding affinity to targets |
| Triazole Ring Substituents | Variations lead to differing potencies |
Mechanism of Action
The mechanism of action of N-phenyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the triazole ring and the phenyl groups, which can form hydrogen bonds or hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Physicochemical Properties
Structural analogues of the target compound differ primarily in substituents on the phenyl rings, triazole core, and acetamide side chain. These modifications influence molecular weight, solubility, and electronic properties, as summarized in Table 1.
Table 1: Key Structural Analogues and Their Properties
Enzyme Inhibition and Antiviral Activity
- The bromophenyl and cyclohexylmethyl groups enhance target binding via halogen bonding and hydrophobic interactions, respectively .
- N-(2-Ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (MW 575.67) showed antioxidant activity (IC50 = 12.3 µM), attributed to electron-donating methoxy groups that stabilize radical intermediates .
Anti-Inflammatory and Antiexudative Effects
- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (e.g., compound 3.21) showed superior antiexudative activity (63% inhibition) compared to diclofenac sodium (55%) at 10 mg/kg, likely due to the furan ring’s anti-inflammatory properties .
Crystallographic and Conformational Insights
- N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide forms intramolecular N–H⋯S hydrogen bonds and centrosymmetric dimers via N–H⋯N interactions, stabilizing its crystal structure .
- N-(2-Fluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide adopts a planar conformation, optimizing interactions with acetylcholinesterase active sites .
Biological Activity
N-phenyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound belonging to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Overview of Triazole Derivatives
Triazole derivatives are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their broad spectrum of pharmacological activities, including antimicrobial , antifungal , anticancer , antioxidant , and anti-inflammatory effects. The unique structural features of triazoles allow them to interact with various biological targets, making them valuable in drug development.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical biological pathways. The triazole ring can interact with enzymes related to cell proliferation and survival, potentially leading to anticancer effects. Additionally, the presence of a sulfanyl group enhances the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Triazole derivatives have shown promising antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound exhibit significant activity against a range of Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds often indicate potent antibacterial effects.
Anticancer Potential
Research has indicated that triazole derivatives can inhibit the growth of various cancer cell lines. For example, in vitro studies using MTT assays demonstrated that certain triazole compounds significantly reduced cell viability in HepG2 liver cancer cells. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the triazole ring could enhance anticancer activity.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using assays like DPPH and ABTS. These assays measure the ability of the compound to scavenge free radicals, indicating its potential role in protecting cells from oxidative stress.
1. Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various triazole derivatives, including N-phenyl compounds. Results showed that some derivatives exhibited MIC values comparable to established antibiotics against E. coli and Staphylococcus aureus, supporting their potential as new antimicrobial agents .
2. Anticancer Activity
In a series of experiments involving HepG2 cells, it was found that modifications in the phenyl substituents significantly affected the anticancer activity of triazole derivatives. Compounds with electron-donating groups showed enhanced potency compared to those with electron-withdrawing groups .
Data Tables
Q & A
Q. What are the standard synthetic routes for N-phenyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide?
- Methodological Answer : The compound is typically synthesized via a multi-step procedure:
Triazole Core Formation : React phenyl isocyanate with thiosemicarbazide to form the 1,2,4-triazole ring.
Sulfanyl Acetamide Coupling : Introduce the sulfanylacetamide moiety using a nucleophilic substitution reaction between the triazole-thiol intermediate and chloroacetamide derivatives under reflux conditions (e.g., in ethanol or acetic anhydride) .
Purification : Recrystallize the product using solvents like ethanol or acetonitrile to achieve >95% purity. X-ray crystallography (as in related compounds) confirms structural integrity .
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Structural validation employs:
- Single-Crystal X-ray Diffraction (SCXRD) : Determines bond lengths, angles, and torsion angles (e.g., triazole ring planarity, sulfanyl-acetamide linkage geometry) .
- Spectroscopic Techniques :
- NMR : H and C NMR confirm proton environments and carbon frameworks (e.g., acetamide carbonyl at ~170 ppm).
- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~2550 cm (S-H stretch, if present) .
Q. What preliminary biological assays are used to screen this compound?
- Methodological Answer : Initial activity screening includes:
- Anti-exudative Activity : Tested in rodent models (e.g., formalin-induced edema) at doses of 10–50 mg/kg. Activity is quantified by reduction in paw volume compared to controls .
- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Methodological Answer : Key strategies include:
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance thiol-acetamide coupling efficiency.
- Solvent Optimization : Replace ethanol with DMF or DMSO to improve solubility of intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining >90% yield .
Q. How should contradictory pharmacological data (e.g., varying IC50_{50}50 values across studies) be resolved?
- Methodological Answer : Address discrepancies by:
- Standardizing Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Structural Analogs Testing : Compare activity of derivatives (e.g., halogen-substituted phenyl rings) to identify substituent effects .
- Dose-Response Replication : Repeat assays in triplicate with blinded sample coding to minimize bias .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Methodological Answer : SAR analysis leverages:
- Molecular Docking : Predict binding affinities to targets like COX-2 or EGFR using AutoDock Vina. Triazole and sulfanyl groups often show strong hydrophobic interactions .
- QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate substituent effects with anti-exudative activity. For example, electron-withdrawing groups on the phenyl ring enhance potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
